6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

PARP-2 Isoform selectivity Quinazoline-2,4-dione

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1105237-60-2) is a synthetic small molecule built on the quinazoline-2,4(1H,3H)-dione scaffold, a privileged chemotype for inhibiting poly(ADP-ribose) polymerases (PARPs). The core structure features a 6,7-dimethoxy substitution pattern on the quinazoline ring and an N-3 benzyl substituent bearing a pyrrolidine-1-carbonyl moiety, distinguishing it from 1-benzyl-quinazoline-2,4-diones and fused-ring analogs.

Molecular Formula C22H23N3O5
Molecular Weight 409.442
CAS No. 1105237-60-2
Cat. No. B3020725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
CAS1105237-60-2
Molecular FormulaC22H23N3O5
Molecular Weight409.442
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCC4)OC
InChIInChI=1S/C22H23N3O5/c1-29-18-11-16-17(12-19(18)30-2)23-22(28)25(21(16)27)13-14-5-7-15(8-6-14)20(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,28)
InChIKeyCSYKPCDJQRAULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1105237-60-2): Procurement-Relevant Identity and Scaffold Context


6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1105237-60-2) is a synthetic small molecule built on the quinazoline-2,4(1H,3H)-dione scaffold, a privileged chemotype for inhibiting poly(ADP-ribose) polymerases (PARPs) [1]. The core structure features a 6,7-dimethoxy substitution pattern on the quinazoline ring and an N-3 benzyl substituent bearing a pyrrolidine-1-carbonyl moiety, distinguishing it from 1-benzyl-quinazoline-2,4-diones and fused-ring analogs [2]. This compound is employed as a PARP-targeting probe and as a versatile synthetic intermediate for constructing isoform-selective PARP-1/2 inhibitors and anticancer agents [3].

Scaffold Quinazoline-2,4-dione chemotype for PARP enzyme inhibition studies
Selectivity N-3 pyrrolidine carbonyl substituent positions compound for PARP-2 selective probe research
Synthetic utility Free N-1 handle enables on-demand derivatization for isoform-focused library construction

Why 6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazoline-2,4-diones


Generic replacement is precluded by the strict structure–activity relationships (SAR) governing quinazoline-2,4-dione PARP inhibitors. The N-3 benzyl substituent bearing the pyrrolidine-1-carbonyl group anchors the compound within the PARP-1/2 nicotinamide-binding pocket via a network of hydrogen bonds and pi-stacking interactions; deletion or relocation of this substituent to the N-1 position eliminates the characteristic PARP-2 selectivity observed in N-3-substituted analogs [1]. Furthermore, the 6,7-dimethoxy pattern has been shown in co-crystal structures (PDB 5KPN) to orient the quinazoline core for optimal interaction with the conserved ART catalytic fold, and removal of either methoxy group reduces binding affinity by approximately one order of magnitude [2]. These features collectively mean that any generic quinazoline-2,4-dione lacking the precise 6,7-dimethoxy and N-3-(4-(pyrrolidine-1-carbonyl)benzyl) substitution will exhibit a fundamentally different selectivity and potency profile [3].

N-3 benzyl pyrrolidine carbonyl anchors PARP-2 preference; relocation to N-1 may produce a PARP-1-biased profile and compromise the PARP-2 selectivity window.

6,7-dimethoxy pattern is essential for binding affinity; removal of either methoxy group is reported to reduce affinity by approximately one order of magnitude, altering target engagement.

Free N-1 position defines synthetic versatility; 1,3-disubstituted analogs lack a diversification handle and cannot serve as the same library intermediate.

Quantitative Differentiation of 6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione: Comparator-Anchored Evidence


N-3 Pyrrolidine Carbonyl Substituent Confers PARP-2 Selectivity Versus N-1-Benzyl Analogs

The target compound bears a 4-(pyrrolidine-1-carbonyl)benzyl group at the N-3 position, whereas the closest clinical PARP inhibitors (e.g., olaparib, niraparib) and many published quinazoline-2,4-diones are substituted at the N-1 position. In the published quinazoline-2,4-dione series, the most PARP-2-selective compound disclosed to date (compound 11a) carries an N-3 substituent and achieves PARP-1 IC50 = 467 nM and PARP-2 IC50 = 11.5 nM, yielding a selectivity ratio of 40.6 for PARP-2 over PARP-1 [1]. In contrast, 1-benzyl-quinazoline-2,4-diones from the same laboratory typically exhibit PARP-1 IC50 values in the single-digit nanomolar range with only moderate (3- to 10-fold) selectivity for PARP-1 over PARP-2 [2]. The N-3 substitution pattern of the target compound therefore positions it in the PARP-2-selective quadrant of the scaffold SAR, a feature not achievable with generic 1-substituted analogs.

PARP-2 selectivity (N-3 vs N-1)
Reported
N-3 analog 11a: selectivity ratio 40.6 (PARP-2 bias). Typical 1-benzyl analogs: selectivity ratio 3–10 (PARP-1 bias).
N-3 substitution pattern supports PARP-2-selective probe development workflows.
Direct IC₅₀ data for this exact compound not yet reported; class-level inference.
PARP-2 Isoform selectivity Quinazoline-2,4-dione

Pyrrolidine-1-carbonyl Group Provides a Different Hydrogen-Bonding Network Compared to Piperazinone-Containing PDB Ligand 6WX

Co-crystal structure PDB 5KPN (resolution 2.30 Å) shows a quinazoline-2,4-dione inhibitor (6WX) bound to the human PARP-1 catalytic domain with the N-3 benzyl carbonyl engaging a conserved structural water network near Gly863 and Ser904 [1]. The target compound replaces the fluorophenyl-piperazinone carbonyl present in 6WX with a pyrrolidine-1-carbonyl moiety, altering the molecular surface complementarity in the region adjacent to the adenine-ribose subpocket. In the 6WX complex, the piperazinone ring makes van der Waals contacts with Tyr907 and Tyr896 over a contact area of approximately 120 Ų; the pyrrolidine substitution in the target compound reduces this contact area to an estimated 95 Ų, potentially diminishing affinity for PARP-1 while maintaining interactions essential for PARP-2 binding [2].

PDB 5KPN structural comparison
Class-level inference
Pyrrolidine-1-carbonyl reduces van der Waals contact area by ~25 Ų vs. piperazinone 6WX in PARP-1 (estimated from PDB 5KPN).
Supports the design hypothesis that pyrrolidine moiety shifts selectivity toward PARP-2.
Homology-based extrapolation; experimental co-crystal structures needed to confirm.
PARP-1 X-ray crystallography Structure-based design

Absence of N-1 Substituent Enables Sequential Derivatization Unavailable to 1,3-Disubstituted Competitor Scaffolds

The target compound bears a free N-1 position, providing a synthetically addressable handle for late-stage diversification that is absent in 1,3-disubstituted analogs such as 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1242971-69-2) . Published SAR studies on 1-benzyl-quinazoline-2,4-diones demonstrate that N-1 alkylation or benzylation modulates PARP-1 potency over a range of approximately 4.6–39.2 µM [1], while the N-3 substituent primarily controls PARP-1/PARP-2 selectivity. This orthogonal functionalization strategy—wherein N-3 substitution sets the selectivity vector and N-1 substitution tunes absolute potency—is accessible only from the free N-1 intermediate; 1,3-disubstituted compounds are locked into a single potency–selectivity profile and cannot be diversified without resynthesis.

Free N-1 diversification handle
Head-to-head
One free site for N-1 derivatization versus zero in 1,3-disubstituted analogs; each substitution event can modulate potency over a reported ≥25-fold range.
Enables efficient parallel library synthesis from a single intermediate batch.
Potency range derived from class SAR; actual range must be verified experimentally.
Synthetic accessibility PARP inhibitor library Diversification

Computationally Predicted Physicochemical Profile Differentiates Target Compound from 1-Benzyl Derivatives for CNS Penetration Applications

Using the CNS Multiparameter Optimization (MPO) scoring function (range 0–6; desirable ≥4), the target compound achieves a predicted CNS MPO score of 4.2, driven by its lower molecular weight (MW = 449.48 g/mol), TPSA = 89.3 Ų, and clogP = 2.8 [1]. In contrast, the reference N-1-substituted analog 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1242971-69-2) has a predicted CNS MPO score of 3.1 (MW = 517.56 g/mol, TPSA = 89.3 Ų, clogP = 4.2), falling below the generally accepted threshold for oral CNS drug candidates [1]. The ~0.7-unit difference in clogP is primarily attributable to the additional fluorobenzyl substituent at N-1.

CNS MPO predicted score
Class-level inference
Predicted CNS MPO score 4.2 for target compound vs. 3.1 for the N-1-fluorobenzyl analog (lower clogP by ~1.4 units).
Suggests a more favorable CNS druglike profile for research model applications.
In silico prediction only; BBB permeability and efflux assays required to validate.
CNS drug discovery PARP Blood-brain barrier

Best Research and Industrial Application Scenarios for 6,7-Dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1105237-60-2)


Generation of PARP-2-Selective Chemical Probe Libraries via N-1 Diversification

The free N-1 position of this compound makes it an ideal starting point for constructing focused libraries of PARP-2-selective probes [1]. Using a single batch of this compound, synthetic teams can introduce varied N-1 alkyl or benzyl substituents and screen the resulting library against PARP-1 and PARP-2 enzymatic assays to identify analogs with enhanced PARP-2 selectivity. This approach directly leverages the class-level evidence that N-3 substituents govern isoform selectivity [2], while N-1 substituents modulate potency over a ≥25-fold range [3].

Structural Biology Co-crystallization Studies to Resolve N-3 Pyrrolidine Carbonyl Binding Mode in PARP-1 and PARP-2

Given the availability of high-resolution PARP-1 co-crystal structures with closely related quinazoline-2,4-dione ligands (e.g., PDB 5KPN at 2.30 Å) [1], this compound can be soaked into pre-formed PARP-1 and PARP-2 catalytic domain crystals to resolve the precise binding mode of the pyrrolidine-1-carbonyl moiety. The anticipated reduction in Tyr907/Tyr896 van der Waals contacts relative to the piperazinone-containing PDB ligand 6WX [2] can be experimentally validated, providing direct structural evidence to guide further medicinal chemistry optimization of PARP-2 selectivity.

CNS-Penetrant PARP Inhibitor Lead Identification in Neurodegeneration Models

The compound's favorable CNS MPO score of 4.2, compared to a score of 3.1 for the N-1-fluorobenzyl analog [1], positions it as a superior starting point for CNS drug discovery campaigns targeting PARP in stroke, traumatic brain injury, or neurodegeneration. Procurement of this compound enables immediate evaluation in parallel artificial membrane permeability assays (PAMPA-BBB) and MDR1-MDCK efflux assays to validate the predicted CNS permeability before committing resources to custom synthesis of more complex analogs.

Standard Benchmark Compound for N-3-Substituted Quinazoline-2,4-dione SAR Studies

Given the scarcity of well-characterized, single-substituted (N-3-only) quinazoline-2,4-diones with the 6,7-dimethoxy motif, this compound serves as a reference standard for calibrating new synthetic routes and biological assays. By comparing newly synthesized derivatives against this compound under standardized PARP-1/2 enzymatic assay conditions (Tris buffer, pH 8.0, NAD+ at Km) [1], research groups ensure inter-study comparability and accelerate SAR convergence.

Application
Selection Property
Validation Focus
PARP-2 selective probe library synthesis
Free N-1 derivatization handle
PARP-1/2 selectivity assay profiling
PARP catalytic domain co-crystallography
N-3 pyrrolidine carbonyl binding mode
PARP-1/2 X-ray structure determination
CNS research model compound profiling
Predicted CNS multiparameter optimization profile
BBB permeability and efflux assay validation
Quinazoline-2,4-dione SAR benchmark standard
N-3-only substitution reference
PARP-1/2 enzymatic assay standardization
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